molecular formula C10H8FN3O2 B1518689 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042604-81-8

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1518689
CAS RN: 1042604-81-8
M. Wt: 221.19 g/mol
InChI Key: VLTACRKNEWKDEZ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (FMT) is an organic compound belonging to the family of 1,2,3-triazoles. It is a versatile compound with a wide range of applications in chemical and biological research. FMT is used as an intermediate in the synthesis of other compounds and as a catalyst in organic reactions. Additionally, FMT has been studied for its biological properties, including its ability to modulate biochemical and physiological processes.

Scientific Research Applications

Intermolecular Interactions in Derivatives of 1,2,4-Triazoles

Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, examining their crystal structures and intermolecular interactions. This study highlights the importance of different types of intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π, in determining the properties of these compounds. These interactions were evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations, offering insights into the design of triazole-based materials with desirable properties (R. Shukla, T. Mohan, B. Vishalakshi, & D. Chopra, 2014).

Long-Range Fluorine-Proton Coupling

Kane et al. (1995) investigated several 1,2,4-triazole derivatives for long-range 19F-1H and 19F-13C coupling in their NMR spectra. This study confirmed the close spatial proximity of these nuclei, providing a basis for understanding molecular conformation and interactions in triazole derivatives (J. Kane, C. Dalton, A. StaegerMichael, & E. Huber, 1995).

Photophysical Properties and Application Prospects

Safronov et al. (2020) developed an effective strategy for synthesizing novel 2-aryl-1,2,3-triazol-4-carboxylic acids, demonstrating their bright blue fluorescence with excellent quantum yields. These compounds showed sensitivity to both structural changes and the microenvironment, indicating their potential applications as sensors for monitoring and controlling pH in biological research (Nikita E. Safronov, Timur O. Fomin, A. Minin, L. Todorov, I. Kostova, E. Benassi, & N. Belskaya, 2020).

Analgesic Potential of Triazole Derivatives

Zaheer et al. (2021) reported on the synthesis and in vivo analgesic activity of a series of triazole derivatives. This study not only provided insight into the synthesis techniques but also highlighted the potential therapeutic applications of these compounds in pain management (Muhammad Zaheer, M. Zia-ur-Rehman, Rubina Munir, N. Jamil, Saiqa Ishtiaq, Rahman Shah Zaib Saleem, & M. Elsegood, 2021).

Fluorescent Dyes and Sensing Applications

Research by Wrona-Piotrowicz et al. (2022) on the synthesis of highly fluorescent dyes with a pyrazolylpyrene chromophore demonstrates the utility of triazole derivatives in developing fluorescent probes for various applications. These compounds exhibited bright fluorescence and weak fluorescence in solid state, indicating their potential in fluorescence-based sensing technologies (Anna Wrona-Piotrowicz, A. Makal, & J. Zakrzewski, 2022).

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-4-7(11)2-3-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTACRKNEWKDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1042604-81-8
Record name 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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